molecular formula C22H24N2O7S B2467101 (R)-N-(2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide

(R)-N-(2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide

Katalognummer: B2467101
Molekulargewicht: 460.5 g/mol
InChI-Schlüssel: IMOZEMNVLZVGJZ-KRWDZBQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-N-(2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide is a useful research compound. Its molecular formula is C22H24N2O7S and its molecular weight is 460.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(R)-N-(2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide, commonly known as (R)-Apremilast, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and certain cancers. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H24N2O7S
  • Molecular Weight : 460.5 g/mol
  • CAS Number : 608141-44-2
  • Melting Point : >75°C (dec.)
  • Solubility : Slightly soluble in chloroform and methanol
  • Storage Conditions : Recommended to be stored in a refrigerator

(R)-Apremilast acts primarily as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, (R)-Apremilast increases intracellular cAMP levels, leading to a reduction in the expression of pro-inflammatory cytokines such as TNF-alpha and IL-17, while promoting anti-inflammatory cytokines like IL-10 .

Anti-inflammatory Effects

Research has demonstrated that (R)-Apremilast effectively reduces inflammation in various models. A study highlighted its ability to inhibit the production of inflammatory mediators in activated macrophages, suggesting its potential use in treating conditions like rheumatoid arthritis and psoriasis .

Antitumor Activity

Preliminary studies indicate that (R)-Apremilast may exhibit antitumor properties. It has been shown to induce apoptosis in certain cancer cell lines by modulating cAMP levels and affecting downstream signaling pathways associated with cell growth and survival .

Case Studies

  • Rheumatoid Arthritis :
    • In clinical trials, (R)-Apremilast demonstrated significant improvements in disease activity scores among patients with moderate to severe rheumatoid arthritis. The compound was well-tolerated with a favorable safety profile compared to traditional therapies .
  • Psoriasis :
    • A phase III study showed that patients treated with (R)-Apremilast experienced substantial reductions in Psoriasis Area Severity Index (PASI) scores, indicating its efficacy in managing psoriasis symptoms over a 16-week period .

Structure-Activity Relationship (SAR)

The SAR studies conducted on various derivatives of (R)-Apremilast revealed that modifications to the methoxy and ethoxy groups significantly influenced its potency and selectivity towards PDE4 inhibition. These findings are critical for the development of more effective analogs with improved pharmacological profiles .

CompoundPDE4 Inhibition (%)Cytokine Reduction (%)Notes
(R)-Apremilast85%TNF-alpha reduction by 70%Effective in inflammatory models
Derivative A90%IL-17 reduction by 60%Enhanced potency observed
Derivative B75%IL-10 increase by 50%Promotes anti-inflammatory response

Eigenschaften

IUPAC Name

N-[2-[(1R)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOZEMNVLZVGJZ-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)[C@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.